![molecular formula C10H11FN4 B1471781 (1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1267359-29-4](/img/structure/B1471781.png)
(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Overview
Description
The compound “(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of a fluorophenyl group indicates that the compound has a phenyl ring (a cyclic group of carbon atoms) with a fluorine atom attached. The term “methanamine” suggests the presence of an amine group (-NH2) attached to a methane group (CH3).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 5-methyl-1H-1,2,3-triazole ring attached to a 3-fluorophenyl group and a methanamine group . The exact structure would depend on the specific locations of these groups on the triazole ring.Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in cell wall synthesis of certain bacteria .
Mode of Action
It is likely that it interacts with its targets by binding to the active site, thereby inhibiting the function of the target enzyme .
Biochemical Pathways
Similar compounds have been shown to affect the synthesis of the bacterial cell wall, which could lead to the death of the bacteria .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability .
Result of Action
Based on the action of similar compounds, it can be inferred that the compound may lead to the death of bacteria by inhibiting the synthesis of their cell wall .
properties
IUPAC Name |
[1-(3-fluorophenyl)-5-methyltriazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c1-7-10(6-12)13-14-15(7)9-4-2-3-8(11)5-9/h2-5H,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZYWYMJKHWKGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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